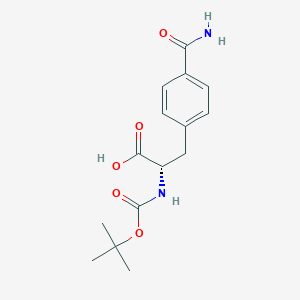

Boc-L-4-Carbamoylphenylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-L-4-Carbamoylphenylalanine is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Boc-L-4-Carbamoylphenylalanine is a derivative of phenylalanine, modified with a carbamoyl group and a tert-butyloxycarbonyl (Boc) protecting group. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the fields of medicinal chemistry and peptide synthesis.

- Molecular Formula : C₁₄H₁₉N₃O₄

- Molecular Weight : 265.31 g/mol

- Melting Point : 85-87 °C

- Density : 1.2 g/cm³

- Solubility : Soluble in organic solvents like DMF and DMSO, but less soluble in water.

This compound functions primarily as a building block in peptide synthesis. The presence of the carbamoyl group enhances its interaction with biological targets, potentially affecting protein structure and function. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing for further chemical modifications or incorporation into peptides.

Biological Activities

- Antitumor Activity : Research indicates that derivatives of phenylalanine, including this compound, exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

- Enzyme Inhibition : Some studies suggest that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in treated cells, which is particularly useful in cancer therapy .

- Neuroprotective Effects : There is emerging evidence that phenylalanine derivatives may have neuroprotective effects, potentially through modulation of neurotransmitter levels or by acting on neuroreceptors .

Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, including breast and colon cancer cells. The compound demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Study 2: Enzyme Interaction

A study focused on enzyme kinetics revealed that this compound inhibited the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism. The inhibition constant (Ki) was determined to be approximately 15 µM, suggesting potential applications in diabetes management .

Data Table: Biological Activity Overview

科学研究应用

Peptide Synthesis

Boc-L-4-Carbamoylphenylalanine serves as a crucial component in the synthesis of peptides, especially therapeutic proteins and biologics. The Boc (tert-butyloxycarbonyl) group protects the amino group during synthesis, allowing for selective reactions and facilitating the formation of complex peptide structures. This capability enhances the efficiency of drug development processes by enabling the creation of more stable and bioavailable peptide drugs .

Drug Design

The compound's structure allows for modifications that are essential in designing novel drugs targeting specific biological pathways. For instance, researchers can incorporate this compound into peptide sequences to improve their affinity for receptors involved in cancer therapy. This application is particularly promising in developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Bioconjugation

This compound is also utilized in bioconjugation processes, where it aids in attaching drugs or imaging agents to biomolecules. This application enhances the specificity and efficacy of treatments by ensuring that therapeutic agents are delivered precisely to target cells or tissues. The ability to modify peptide sequences with this compound allows for tailored bioconjugates that meet specific research needs .

Research in Neuroscience

In neuroscience, this compound plays a role in studies related to neurotransmitter systems. It aids researchers in understanding neurological disorders and developing potential treatments. By incorporating this compound into peptides that interact with neurotransmitter receptors, scientists can explore new avenues for treating conditions such as depression, anxiety, and neurodegenerative diseases .

Custom Synthesis

The versatility of this compound allows researchers to customize peptide sequences tailored to specific research objectives. This custom synthesis capability addresses unique challenges across various scientific fields, from drug discovery to basic biological research. It enables the production of peptides with desired properties, enhancing their applicability in experimental settings .

Case Studies and Research Findings

The following table summarizes notable research findings and applications involving this compound:

属性

IUPAC Name |

(2S)-3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-4-6-10(7-5-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOCXVKXBATIDB-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376133 |

Source

|

| Record name | Boc-L-4-Carbamoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205126-71-2 |

Source

|

| Record name | Boc-L-4-Carbamoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。